(4-Bromo-2-fluorophenyl)(morpholino)methanone
Overview
Description
(4-Bromo-2-fluorophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of methanone, featuring a bromine and fluorine atom on the phenyl ring and a morpholino group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or reduced derivatives of the original compound.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and fluorine atoms can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The morpholino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- (4-Bromophenyl)(morpholino)methanone
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (2-Fluorophenyl)(morpholino)methanone
Comparison:
- (4-Bromophenyl)(morpholino)methanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
- (4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
- (2-Fluorophenyl)(morpholino)methanone: Lacks the bromine atom, which may result in different reactivity and applications.
The presence of both bromine and fluorine atoms in (4-Bromo-2-fluorophenyl)(morpholino)methanone makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNMLDNDQYRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640914 | |
Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924642-61-5 | |
Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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